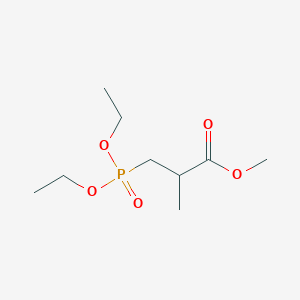
Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate: is an organic compound belonging to the class of phosphonic acid esters These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or phosphines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Chemistry: Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex phosphonate compounds and is used in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a mimic of natural phosphates and is used in the design of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting enzymes that interact with phosphates. It is also being explored for its potential use in cancer therapy and as an antiviral agent.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and lubricants. It is also used in the formulation of agricultural chemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the structure of natural phosphates, allowing the compound to bind to the active sites of enzymes. This binding can inhibit enzyme activity by blocking the substrate from accessing the active site or by altering the enzyme’s conformation. The compound can also interact with proteins involved in signal transduction pathways, affecting cellular processes such as growth and differentiation.
Comparison with Similar Compounds
Diethyl phosphite: A precursor used in the synthesis of phosphonate esters.
Methyl 2-(diethoxyphosphoryl)propanoate: A structurally similar compound with a different alkyl group.
Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate: Another phosphonate ester with different substituents.
Uniqueness: Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Properties
CAS No. |
61743-13-3 |
|---|---|
Molecular Formula |
C9H19O5P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
methyl 3-diethoxyphosphoryl-2-methylpropanoate |
InChI |
InChI=1S/C9H19O5P/c1-5-13-15(11,14-6-2)7-8(3)9(10)12-4/h8H,5-7H2,1-4H3 |
InChI Key |
JKEOPDKWEMKLKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















